3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one
Overview
Description
3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, hydroxy, phenylimino, and nitro functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-dichloro-4-hydroxyaniline with nitroindole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and greener addition reactions. These methods aim to improve yield, reduce reaction steps, and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and various organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives .
Scientific Research Applications
3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-hydroxyaniline: Shares the dichloro and hydroxy functional groups but lacks the indole and nitro groups.
5-Nitroindole: Contains the nitro and indole groups but lacks the dichloro and hydroxy functional groups.
Uniqueness
3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(3,5-dichloro-4-hydroxyphenyl)imino-5-nitro-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O4/c15-9-3-6(4-10(16)13(9)20)17-12-8-5-7(19(22)23)1-2-11(8)18-14(12)21/h1-5,20H,(H,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDTTXKNSMDCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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